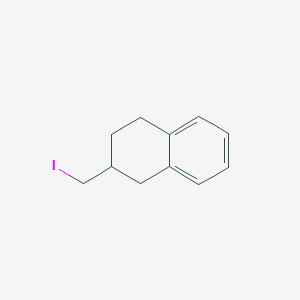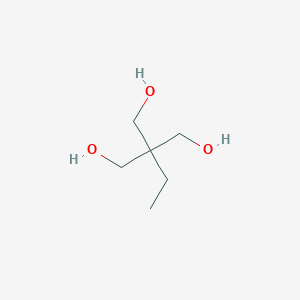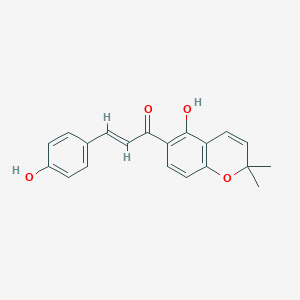
イソババクロメン
概要
説明
Isobavachromene: is a naturally occurring compound found in the seeds of the plant Psoralea corylifolia. It is known for its diverse biological activities, including antibacterial, antifungal, and estrogenic properties . The compound has garnered significant interest due to its potential therapeutic applications.
科学的研究の応用
Isobavachromene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it valuable in microbiological studies.
Medicine: Isobavachromene has shown potential in treating fungal infections and as an estrogenic agent in hormone-related therapies.
Industry: It is utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties
作用機序
Target of Action
Isobavachromene, also known as 4-Hydroxylonchocarpin, primarily targets the p38 MAPK, JNK, and ERK . These are key proteins involved in cellular signaling pathways, playing crucial roles in cell growth, differentiation, and apoptosis .
Mode of Action
4-Hydroxylonchocarpin interacts with its targets by enhancing their phosphorylation . Phosphorylation is a critical biochemical process that activates many proteins, enabling them to perform their specific functions within the cell .
Biochemical Pathways
The compound’s action affects the MAPK/ERK pathway . This pathway is involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress . It regulates cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it may have good bioavailability
Result of Action
4-Hydroxylonchocarpin has been reported to exhibit a variety of pharmacological activities. These include antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, antimalarial, anti-inflammatory, and antioxidant activities . These effects are likely the result of its interaction with its primary targets and the subsequent changes in cellular signaling pathways .
生化学分析
Biochemical Properties
Isobavachromene interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to enhance the phosphorylation of p38 MAPK, JNK, and ERK . These interactions are crucial in regulating cellular processes and responses to external stimuli. The compound’s ability to interact with these biomolecules contributes to its diverse pharmacological activities .
Cellular Effects
Isobavachromene exerts various effects on different types of cells and cellular processes. It has been reported to disrupt the cell membrane integrity of Candida albicans, inhibiting biofilm formation and damaging biofilm cells . Furthermore, it induces apoptosis and autophagy-associated cell death in C. albicans . These effects highlight the compound’s potential as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of Isobavachromene involves its interaction with biomolecules at the molecular level. It binds to enzymes such as p38 MAPK, JNK, and ERK, enhancing their phosphorylation . This binding interaction leads to changes in gene expression and enzyme activation or inhibition, contributing to its diverse pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions: Isobavachromene can be synthesized through various chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and distilled water .
Industrial Production Methods: Industrial production of isobavachromene typically involves the extraction from natural sources, such as the seeds of Psoralea corylifolia. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions: Isobavachromene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize isobavachromene.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce isobavachromene.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of isobavachromene .
類似化合物との比較
Isobavachromene is often compared with other similar compounds, such as isobavachalcone and bavachinin, which are also derived from Psoralea corylifolia. These compounds share similar biological activities but differ in their chemical structures and specific effects:
Isobavachalcone: Known for its anticancer and anti-inflammatory properties.
Bavachinin: Exhibits strong antioxidant and anti-inflammatory activities
Isobavachromene stands out due to its unique combination of antibacterial, antifungal, and estrogenic activities, making it a versatile compound for various applications.
特性
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPDUUSMBMDGN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56083-03-5 | |
| Record name | 4-Hydroxylonchocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056083035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXYLONCHOCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6S8A779IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


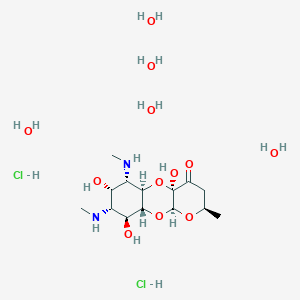
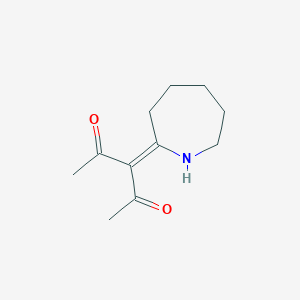
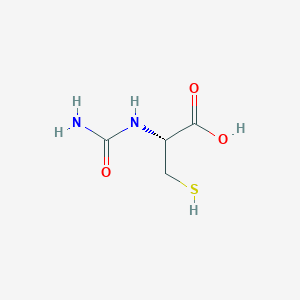
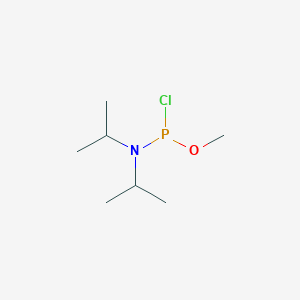

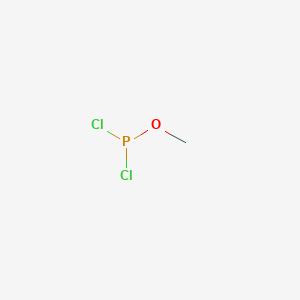
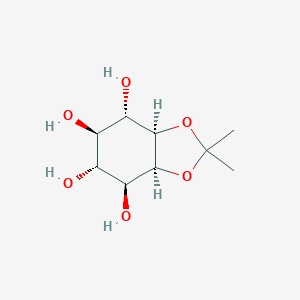

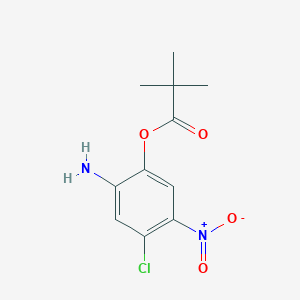
![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)
